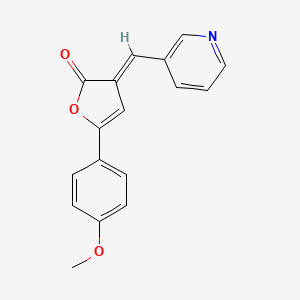
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Overview
Description
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPTP is a furanone derivative that has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Synthesis and Chemical Behavior
Alkylating Agents : 5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone and related compounds have been studied for their behavior as alkylating agents. Elmagd (2011) explored the condensation of pyridine carboxaldehydes with 3-aroylpropionic acids, leading to the formation of furanones as potential intermediates for novel synthesis methods, including the synthesis of quinoline derivatives (Elmagd, 2011).
Reactions with Electrophilic and Nucleophilic Reagents : Soliman and El-Sakka (2017) investigated the reaction of similar furanone compounds with various reagents. This research highlights the versatility of furanone derivatives in forming diverse chemical structures, including amides and quinoline derivatives (Soliman & El-Sakka, 2017).
Applications in Synthesis of Bioactive Compounds
Bioisosteres of Protein Kinase Ligands : Lee (1998) designed compounds as surrogates for ultrapotent protein kinase C (PKC) ligands. These studies provide insights into the structural requirements for PKC binding and highlight the potential of furanone derivatives in medicinal chemistry (Lee, 1998).
- active compounds (Aniskova, Grinev, & Yegorova, 2017).
Photoreactivity and Synthesis of Chromones
- Photochemistry in Synthesis : Martínez-Utrilla and Miranda (1981) studied the photochemistry of certain furanones, leading to the synthesis of chromones. This research opens pathways for novel photochemical reactions utilizing furanones as key intermediates (Martínez-Utrilla & Miranda, 1981).
Cytotoxicity and Potential Anticancer Applications
Cytotoxicity Studies : Kim et al. (2002) synthesized a series of furanone derivatives and evaluated their cytotoxicity against cancer cell lines. This study highlights the potential of furanone derivatives in the development of new anticancer agents (Kim et al., 2002).
Antimycobacterial Evaluation : Husain, Alam, Hasan, and Yar (2009) synthesized and evaluated a series of furanone and pyrrolone derivatives for their antimycobacterial activity. Their findings contribute to the search for new antimycobacterial agents (Husain et al., 2009).
properties
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-15-6-4-13(5-7-15)16-10-14(17(19)21-16)9-12-3-2-8-18-11-12/h2-11H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZEAUIHZNOJV-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CN=CC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CN=CC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(allyloxy)benzoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B5028198.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl phenylacetate](/img/structure/B5028202.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide](/img/structure/B5028208.png)
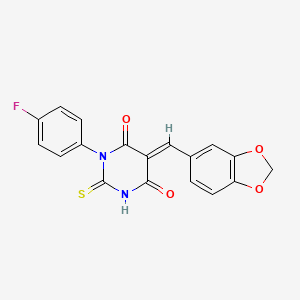
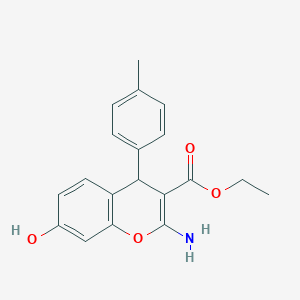
![N,N-dibenzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5028219.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5028232.png)
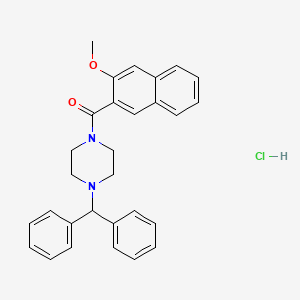
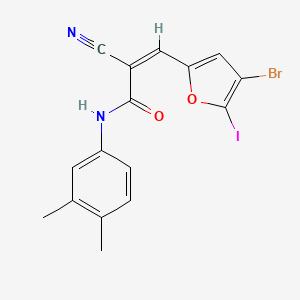
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)